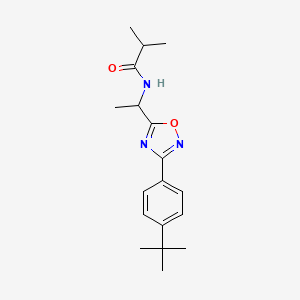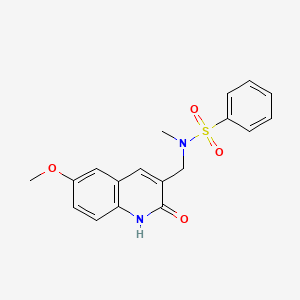
N,N-dimethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPA or DNPO and is a member of the family of oxadiazole compounds. DPA has been found to have various biochemical and physiological effects, making it a promising candidate for research in many areas.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, such as enzymes and receptors. DPA has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPA has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DPA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, as mentioned above. DPA has also been found to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for research in these areas. DPA has been found to exhibit neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its strong fluorescence properties, which make it a suitable candidate for use in fluorescence-based sensing applications. DPA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using DPA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving DPA. One area of research that has received significant attention is the development of DPA-based sensors for the detection of various analytes, such as metal ions and biomolecules. Another area of research is the development of DPA-based organic semiconductors for use in electronic devices. Further research is also needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of DPA involves the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-amine with N,N-dimethyl-4-nitroaniline in the presence of a catalyst, such as copper(II) acetate. The reaction takes place under reflux conditions in a solvent, such as acetic acid, and yields DPA as a yellow solid.
Scientific Research Applications
DPA has been found to have potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of fluorescence sensing. DPA has been found to exhibit strong fluorescence properties, making it a suitable candidate for use in fluorescence-based sensing applications. DPA has also been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.
properties
IUPAC Name |
N,N-dimethyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-19(2)12-4-3-11(9-13(12)20(21)22)15-17-14(18-23-15)10-5-7-16-8-6-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHXQGSGKRDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)


![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)







